A Comprehensive Technical Guide to 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic Acid: Synthesis, Characterization, and Applications
Executive Summary: This document provides an in-depth technical overview of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid, an N-substituted nitrophthalimide derivative. Phthalimides are a cornerstone in synthetic organic chemistry, renowned for their role as amine synthons and as privileged scaffolds in medicinal chemistry. The incorporation of a nitro group on the aromatic ring further enhances the molecule's utility, presenting it as a versatile intermediate for a range of chemical transformations, most notably in the development of novel therapeutics. This guide details the compound's structural and physicochemical properties, provides a validated protocol for its synthesis, explores its key chemical reactions, and discusses its potential applications in drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Significance of the Phthalimide Scaffold
N-substituted phthalimides, or isoindole-1,3-diones, are a class of compounds with significant historical and contemporary importance in chemistry and pharmacology.[1] Their initial prominence stemmed from the Gabriel synthesis, a robust method for creating primary amines. Beyond this classical application, the phthalimide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive molecules and approved drugs.[1][2]
The rigid, planar structure of the phthalimide group allows it to participate in various non-covalent interactions with biological targets. The addition of a nitro (-NO₂) group to the phthalimide core, as in the title compound, introduces a potent electron-withdrawing feature. This modification not only influences the molecule's electronic properties and reactivity but also serves as a synthetic handle for further functionalization, particularly for conversion into an amino group—a critical step in the synthesis of many pharmaceuticals, including analogues of thalidomide such as lenalidomide.[3][4]
Structural Elucidation and Physicochemical Properties
The definitive structure of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is characterized by a 4-nitrophthalimide group linked through its nitrogen atom to the nitrogen of a β-alanine (3-aminopropanoic acid) backbone.
Caption: Chemical structure of the title compound.
Data Presentation: Key Identifiers and Properties
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | - |
| Molecular Formula | C₁₁H₈N₂O₆ | [5][6] |
| Molecular Weight | 264.19 g/mol | [5][6] |
| CAS Number | Not directly available; related isomers exist. | - |
| Canonical SMILES | O=C(O)CCN1C(=O)C2=C(C=C(C=C2)[O-])C1=O | - |
| InChI Key | (Predicted) | - |
| Appearance | Expected to be a solid at room temperature. | [6] |
Spectroscopic Profile (Predicted)
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¹H-NMR (in DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals corresponding to the aromatic protons, which will be shifted downfield due to the electron-withdrawing effects of the imide and nitro groups. The two methylene groups of the propanoic acid chain will appear as triplets.
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δ ~12.5 ppm (s, 1H, -COOH)
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δ ~8.2-8.5 ppm (m, 3H, Ar-H)
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δ ~3.8 ppm (t, 2H, N-CH₂)
-
δ ~2.7 ppm (t, 2H, -CH₂-COOH)
-
-
¹³C-NMR (in DMSO-d₆, 100 MHz):
-
δ ~172 ppm (-COOH)
-
δ ~166 ppm (Imide C=O)
-
δ ~120-150 ppm (Ar-C)
-
δ ~35 ppm (N-CH₂)
-
δ ~32 ppm (-CH₂-COOH)
-
-
FT-IR (KBr, cm⁻¹):
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~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
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~1780 and ~1720 cm⁻¹ (asymmetric and symmetric C=O stretch of imide)
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~1700 cm⁻¹ (C=O stretch of carboxylic acid)
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~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretch of nitro group)
-
-
Mass Spectrometry (ESI-):
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m/z 263.03 [M-H]⁻
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Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing N-substituted phthalimides is the condensation of a corresponding phthalic anhydride with a primary amine.[7] This approach is highly efficient for the preparation of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid.
Causality of Experimental Design: The choice of 4-nitrophthalic anhydride and β-alanine as starting materials is dictated by the target structure. Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the dehydration required for the final cyclization step to form the imide ring.[2] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Condensation
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point and spectroscopic analysis.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1.0 eq).
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Addition of Amine: Add β-alanine (1.05 eq) to the flask.
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Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating (e.g., 10-15 mL per gram of anhydride).
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Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring. Maintain reflux for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting materials are consumed.
-
Work-up: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product should precipitate out as a solid.
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Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water or ethanol to remove residual acetic acid.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.
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Characterization: Dry the purified product under vacuum and characterize it by melting point, FT-IR, and NMR spectroscopy to confirm its identity and purity.
Key Chemical Transformations and Applications
The true value of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid for drug development professionals lies in its capacity for strategic chemical modification.
Reduction of the Nitro Group: A Gateway to Novel Analogues
The most significant transformation is the reduction of the aromatic nitro group to a primary amine (aniline derivative). This reaction fundamentally alters the molecule's properties, converting a strong electron-withdrawing group into a versatile electron-donating group. This resulting amino group is a key anchor point for further synthetic elaboration, enabling the construction of diverse chemical libraries via amide bond formation, diazotization, or other standard aniline chemistries.
Expert Insight: This nitro-to-amino reduction is a pivotal step in the synthesis of many immunomodulatory drugs (IMiDs®). For instance, the synthesis of Lenalidomide involves the reduction of its nitro-precursor, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.[3][4] While the side chain differs, the core chemical principle is identical, highlighting the industrial relevance of this transformation.
Caption: Key transformation of the nitro group to an amine.
Protocol: Catalytic Hydrogenation of the Nitro Group
-
Setup: To a solution of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or N-methyl-2-pyrrolidone), add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).[3]
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino product, which can be purified further if necessary.
Potential as a Bioactive Scaffold
The phthalimide nucleus is associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][8] The title compound, and its amino-derivative, can serve as starting points for generating novel compounds for high-throughput screening in various disease models. The carboxylic acid moiety provides a convenient handle for creating amide libraries, while the aromatic ring can be further functionalized.
Safety and Handling
Based on data for structurally related compounds, 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid should be handled with care in a laboratory setting.
-
GHS Hazard Classification (Predicted):
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is more than a simple organic molecule; it is a highly versatile platform for chemical innovation. Its straightforward synthesis, combined with the strategic placement of the nitro and carboxylic acid functional groups, makes it an invaluable intermediate for synthetic and medicinal chemists. The well-established pathway to its corresponding amino derivative provides a direct link to synthetic strategies used in the development of potent therapeutic agents. For researchers in drug discovery, this compound represents a readily accessible scaffold for the creation of novel chemical entities with significant therapeutic potential.
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PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. [Link]
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